Oxaflumazine-d8 Succinate
Description
Oxaflumazine-d8 Succinate (CAS: 2732869-05-3) is a deuterated analog of Oxaflumazine Succinate, a phenothiazine derivative used in pharmacological research. Its molecular formula is C34H36D8F3N3O10S, with a molecular weight of 635.765 g/mol . The compound features eight deuterium atoms replacing hydrogen at specific positions, which enhances its utility in metabolic and pharmacokinetic studies by reducing metabolic degradation rates and improving traceability in mass spectrometry .
Key properties include:
- Structural features: A trifluoromethyl-substituted phenothiazine core linked to a piperazine moiety via a propyl chain, complexed with succinic acid in a 2:1 ratio .
- Applications: Primarily used as a stable isotopically labeled internal standard in drug development for quantification and metabolic pathway analysis .
- Regulatory status: Classified as a controlled substance with strict handling requirements and short shelf life, requiring permits or BSL certification for procurement .
Properties
Molecular Formula |
C₃₄H₄₀D₈F₃N₃O₁₀S |
|---|---|
Molecular Weight |
755.87 |
Synonyms |
Butanedioic Acid, compd. with 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine-d8 (2:1); Succinic Acid Compd. with 10-[3-[4-(2-m-Dioxan-2-ylethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine-d |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes and Considerations
Regulatory Compliance : this compound requires specialized permits and handling due to its controlled status and short shelf life .
Deuteration Advantages : The deuterated form’s stability under metabolic conditions makes it superior for quantifying drug distribution and metabolism in preclinical studies .
Synthesis Challenges: Custom synthesis (made-to-order) and high cost (€14,422.00 per 100 mg) limit accessibility compared to non-deuterated analogs .
Q & A
Q. What analytical techniques are recommended for characterizing the isotopic purity of Oxaflumazine-d8 Succinate?
Isotopic purity is critical for deuterated compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. HRMS confirms molecular mass and deuterium incorporation, while NMR (e.g., H-NMR) identifies positional deuterium distribution. Validation should follow guidelines for precision, accuracy, and limit of detection, ensuring reproducibility across batches .
Q. How should researchers design a stability study for this compound under varying storage conditions?
Stability studies require controlled experiments assessing temperature, humidity, and light exposure. Use a factorial design to test interactions between variables (e.g., 25°C/60% RH vs. 40°C/75% RH). Analytical methods like HPLC-UV or LC-MS/MS monitor degradation products. Statistical tools (e.g., ANOVA) identify significant degradation pathways, aligning with ASTM guidelines for pharmaceutical stability testing .
Q. What are the best practices for using this compound as an internal standard in pharmacokinetic assays?
Ensure structural similarity to the non-deuterated analyte to minimize matrix effects. Validate selectivity, linearity, and recovery in biological matrices (e.g., plasma). Cross-validate with calibration curves spanning expected concentration ranges. Reference standards should be traceable to certified materials, as emphasized in pharmacopeial monographs .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound to maximize yield and isotopic purity?
Apply a full factorial design to evaluate parameters like reaction time, temperature, and deuterium source concentration. Response surface methodology (RSM) models interactions between variables, identifying optimal conditions. For example, a 3 design (27 runs) with factors at low/medium/high levels can map yield and purity trade-offs. Post-hoc ANOVA distinguishes significant factors (e.g., solvent choice impacts crystallization efficiency) .
Q. What methodologies resolve contradictions in reported metabolic half-lives of this compound across in vitro and in vivo models?
Discrepancies may arise from interspecies enzyme variability or assay conditions. Conduct comparative studies using human hepatocytes and animal models under standardized protocols (e.g., CYP450 inhibition assays). Meta-analyses of existing data with sensitivity analysis can isolate confounding variables (e.g., protein binding differences). Transparent reporting of experimental conditions (pH, incubation time) is critical for cross-study validation .
Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacological activity of this compound compared to its non-deuterated form?
KIEs alter bond dissociation energies, potentially affecting metabolism and receptor binding. Design head-to-head studies measuring IC, EC, and metabolic stability (e.g., microsomal t). Use isotopic labeling in mass spectrometry to track deuterium retention in vivo. Advanced computational modeling (e.g., QM/MM simulations) can predict KIEs at specific reaction steps .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) like isotopic enrichment (>98%) and residual solvents. Use statistical process control (SPC) charts to monitor synthesis consistency. Collaborative inter-laboratory studies can harmonize protocols, reducing variability .
Q. What statistical approaches are suitable for analyzing dose-response data involving this compound in preclinical models?
Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response relationships. Bootstrap resampling quantifies confidence intervals for EC values. For multiplexed assays, mixed-effects models account for intra-experiment variability. Open-source tools like R/Bioconductor ensure reproducibility .
Data Reporting and Reproducibility
Q. How can researchers ensure transparency when publishing datasets on this compound?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and synthetic protocols in repositories like Zenodo or ChemRxiv. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. Cross-reference analytical data with PubChem entries for structural validation .
Q. What strategies mitigate publication bias in studies investigating this compound’s therapeutic potential?
Preregister hypotheses and methods on platforms like Open Science Framework (OSF). Report negative results (e.g., lack of efficacy in specific models) to prevent selective publication. Collaborate via consortia to aggregate data from independent labs, enhancing statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
